methyl 4-(4-chlorophenyl)-1,2-dimethyl-1H-pyrrole-3-carboxylate

Lipophilicity LogP SAR

This fully substituted 3-aryl pyrrole ester is essential for precise structure-activity relationship (SAR) studies. Its unique 1,2-dimethyl substitution and 4-chloro substitution confer a specific logP of 3.44, a +0.65 advantage over the des-chloro analog, making it the preferred choice for modulating lipophilicity without altering TPSA. Supplied at ≥98% purity, it minimizes by-products in sensitive catalytic steps, ensuring reliable results in medicinal chemistry and process development.

Molecular Formula C14H14ClNO2
Molecular Weight 263.72
CAS No. 878453-61-3
Cat. No. B2858331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-(4-chlorophenyl)-1,2-dimethyl-1H-pyrrole-3-carboxylate
CAS878453-61-3
Molecular FormulaC14H14ClNO2
Molecular Weight263.72
Structural Identifiers
SMILESCC1=C(C(=CN1C)C2=CC=C(C=C2)Cl)C(=O)OC
InChIInChI=1S/C14H14ClNO2/c1-9-13(14(17)18-3)12(8-16(9)2)10-4-6-11(15)7-5-10/h4-8H,1-3H3
InChIKeyGLGODOSMZDZEEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-(4-chlorophenyl)-1,2-dimethyl-1H-pyrrole-3-carboxylate (CAS 878453-61-3): Core Identity and Procurement Profile


Methyl 4-(4-chlorophenyl)-1,2-dimethyl-1H-pyrrole-3-carboxylate (CAS 878453-61-3) is a fully substituted 3-aryl pyrrole ester, classified as a heterocyclic building block . It features a 1,2-dimethyl substitution pattern on the pyrrole nitrogen and adjacent carbon, distinguishing it from 2,5-dimethyl or N-unsubstituted analogs. Computational property data indicates a logP of 3.44 and a topological polar surface area (TPSA) of 31.23 Ų . The compound is supplied at ≥98% purity for research and further manufacturing use, with recommended storage at 2-8°C in sealed dry conditions .

Why In-Class Analogs Cannot Directly Replace Methyl 4-(4-chlorophenyl)-1,2-dimethyl-1H-pyrrole-3-carboxylate (CAS 878453-61-3)


Substitution among 3-arylpyrrole-4-carboxylate esters is not interchangeable because even minor substituent changes (e.g., N-H vs. N-methyl, 4-Cl vs. 4-H, or methyl vs. ethyl ester) produce quantifiable differences in lipophilicity and hydrogen-bonding capacity that can significantly alter reactivity in downstream coupling reactions, pharmacokinetic profiles, or material solubility . For this compound, the precise 1,2-dimethyl arrangement on the pyrrole ring and the 4-chloro substituent on the phenyl ring confer a specific logP of 3.44, which is measurably distinct from the des-chloro analog (logP 2.79) . The evidence below demonstrates that the target compound's substitution pattern is not trivial for procurement decisions.

Quantitative Differentiation Data for Methyl 4-(4-chlorophenyl)-1,2-dimethyl-1H-pyrrole-3-carboxylate (CAS 878453-61-3) vs. Closest Analogs


Lipophilicity (LogP) Advantage Over Des-Chloro Analog

The target compound exhibits a computed logP of 3.44, representing a +0.65 log unit increase in lipophilicity relative to the des-chloro analog methyl 1,2-dimethyl-4-phenyl-1H-pyrrole-3-carboxylate (logP 2.79) . This difference arises from the 4-chloro substitution on the phenyl ring and can be critical for membrane permeability or non-polar solvent solubility in synthetic applications.

Lipophilicity LogP SAR

Melting Point Differentiation vs. N-Unsubstituted (N-H) Analog

The N-H analog methyl 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylate (CAS 188524-67-6) has a reported melting point of 171–173 °C [1]. While the exact melting point of the target compound is not published, the presence of the N-methyl and 2-methyl groups is expected to disrupt intermolecular hydrogen bonding, likely resulting in a significantly lower melting point. This difference is crucial for selecting appropriate purification techniques (e.g., recrystallization vs. chromatography) and for handling during scale-up.

Melting Point Crystal Packing Purification

Purity Benchmarking and Storage Stability for Procurement

The target compound is reliably available from multiple suppliers at ≥98% purity with storage at 2-8°C in sealed dry conditions . In comparison, the less stable 2,5-dimethyl positional isomer and certain analogs may require more stringent storage due to increased air sensitivity. The defined storage conditions and confirmed purity ensure reproducibility in multi-step syntheses or biological assays.

Purity Storage Stability Procurement

Optimal Use Cases for Methyl 4-(4-chlorophenyl)-1,2-dimethyl-1H-pyrrole-3-carboxylate Based on Evidence


Lead Optimization in Medicinal Chemistry Requiring Enhanced Lipophilicity

The +0.65 logP advantage over the des-chloro analog (Section 3, Item 1) makes this compound the preferred choice when a medicinal chemistry program requires increased membrane permeability or blood-brain barrier penetration. The 4-chloro substitution is a proven bioisosteric strategy to modulate logP without altering the core scaffold's TPSA (31.23 for both), allowing SAR studies to isolate lipophilicity effects from hydrogen-bonding changes.

Multi-Step Synthesis of Pyrrole-Based Inhibitors with Defined Substitution Pattern

The precise 1,2-dimethyl substitution differentiates this compound from the 2,5-dimethyl positional isomer, ensuring correct regiochemistry in subsequent electrophilic substitution or cross-coupling reactions. The high commercial purity (≥98%) minimizes by-product formation in sensitive catalytic steps, as indicated by vendor quality specifications (Section 3, Item 3).

Physicochemical Property Benchmarking in Heterocyclic Library Design

The measured logP (3.44) and melting point depression relative to the N-H analog (Section 3, Item 2) provide valuable benchmarks for computational model validation. Procurement of this specific compound allows research teams to experimentally verify predictive models for methyl substitution effects on crystal packing and solubility.

Scale-Up and Process Chemistry Feasibility Studies

The anticipated lower melting point (vs. N-H analog, Section 3, Item 2) suggests reduced energy requirements for melt processing and easier handling in continuous flow setups. Combined with defined storage conditions (2-8°C, sealed dry), this compound is suitable for process chemistry development where thermal stability and consistent quality are critical parameters.

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